![molecular formula C15H17N3O2S B071957 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 175203-49-3](/img/structure/B71957.png)
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions, including the Biginelli reaction, which is a one-pot synthesis method involving an aldehyde, a β-keto ester, and urea or thiourea. This method is renowned for its efficiency in constructing complex molecules from simpler components. For instance, the synthesis of 2-oxo(thio)-N,4-diaryl-1,2,3,4-tetrahydropyrimidine-5-carbothioamides involves the reaction of 2-acylthioacetamides with aromatic aldehydes and urea/thiourea, showcasing the versatility of the Biginelli reaction framework in producing a variety of tetrahydropyrimidine derivatives (Maiboroda & Simurova, 2016).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms, which significantly influences their chemical behavior and interactions. The X-ray diffraction analysis often reveals intricate details about their crystalline structures, contributing to our understanding of their chemical reactivity and properties. For example, the crystal and molecular structure analysis of related compounds provides insight into their conformational features and the impact of substituents on their overall structure (Gurskaya, Zavodnik, & Shutalev, 2003).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives undergo various chemical reactions, including recyclization, cyclocondensation, and interactions with different reagents, leading to the formation of a wide array of compounds with diverse chemical properties. The reactivity of these compounds is often dictated by the functional groups attached to the tetrahydropyrimidine core. For instance, the recyclization of certain derivatives with cyclic enamines results in complex molecules with unique structural features (Silaichev, Aliev, & Maslivets, 2009).
Scientific Research Applications
Supramolecular Associations and Proton-Transfer Adducts
Research on compounds related to 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, such as benzamidinium salts with uracil derivatives, has demonstrated their ability to form supramolecular synthons characterized by charge-assisted hydrogen bonds. These findings suggest potential applications in the development of novel molecular structures and materials with unique properties (Portalone, 2010).
Synthetic Routes for Analog Compounds
The synthesis of analogs like 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, which shares structural similarities with 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, has been explored through various routes. These studies provide insights into synthetic methodologies that could be applied to the synthesis and modification of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide for research and potential applications (Petersen, Pedersen, & Nielsen, 2001).
Biginelli Reaction Involvement
Compounds structurally related to 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide have been utilized in Biginelli reactions, indicating the potential of such compounds in facilitating the synthesis of diverse heterocyclic structures. This could open up avenues for their application in the synthesis of complex molecules and the exploration of their biological activities (Maiboroda & Simurova, 2016).
Molecular Docking and Cytotoxicity Studies
Metal complexes of related compounds have shown significant cytotoxic effects against various cancer cell lines in studies, suggesting the potential of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives in anticancer research. This area of application is particularly promising for the development of new therapeutic agents (Wang et al., 2011).
properties
IUPAC Name |
3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)17-9-12(13(16)21)14(19)18(15(17)20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAEYFGHMWLLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381304 |
Source
|
Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
CAS RN |
175203-49-3 |
Source
|
Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.